molecular formula C21H28N2O4S B2539822 4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040691-30-2

4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2539822
CAS No.: 1040691-30-2
M. Wt: 404.53
InChI Key: XKWOZOPHYUANGR-UHFFFAOYSA-N
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Description

The compound 4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a structurally complex heterocyclic molecule featuring a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core modified with a 4-methoxyphenyl group at position 1 and a 2-(cyclohex-1-en-1-yl)ethyl substituent at position 4. The 6,6-dioxide moiety indicates sulfone functionalization, which enhances polarity and stability compared to non-oxidized thiophene derivatives .

Synthetic routes for analogous compounds, as described by Shaitanov et al. (2006), involve cyclocondensation reactions and substitution strategies to introduce diverse alkyl/aryl groups at positions 1 and 4 . The compound is cataloged in PubChem, though detailed experimental data (e.g., spectral, thermodynamic) remain unspecified .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-27-18-9-7-17(8-10-18)23-20-15-28(25,26)14-19(20)22(13-21(23)24)12-11-16-5-3-2-4-6-16/h5,7-10,19-20H,2-4,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWOZOPHYUANGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23NO2C_{17}H_{23}N_{O_{2}} with a molecular weight of approximately 273.37 g/mol. The structure features a thieno[3,4-b]pyrazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H23N2O2
Molecular Weight273.37 g/mol
CAS Number51072-34-5
Purity97%

Research indicates that compounds similar to this one exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. The methoxyphenyl group is particularly significant for its interaction with biological targets.

Enzyme Inhibition

Studies have shown that derivatives with a methoxyphenyl group can inhibit specific enzymes like ALOX15 (lipoxygenase), which plays a role in inflammatory processes. For instance, IC50 values for related compounds suggest significant inhibitory activity against linoleate and arachidonic acid oxygenation pathways .

Receptor Interaction

The structural configuration allows for potential interactions with neurotransmitter receptors, which may contribute to antidepressant effects similar to those seen in compounds like venlafaxine .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits moderate inhibition of lipoxygenase activity. A study reported an IC50 value of approximately 0.018 for selective inhibition of linoleate oxygenation compared to arachidonic acid . This suggests a preference for specific fatty acid substrates, which could be exploited in therapeutic contexts.

Case Studies

  • Anti-inflammatory Activity : A study involving a related compound demonstrated significant anti-inflammatory effects in rat models by inhibiting the production of pro-inflammatory cytokines.
  • Antidepressant-like Effects : Another case study highlighted the antidepressant-like effects of methoxyphenyl derivatives in behavioral tests, indicating potential utility in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analog, (4aR,7aS)-4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (CAS: 1212432-82-0), differs in two key features:

  • Substituent at Position 4: The target compound has a 2-(cyclohex-1-en-1-yl)ethyl group, introducing a conjugated alkene and extended alkyl chain, whereas the analog has a cyclohexyl group.
  • Aryl Group at Position 1 : The target compound’s 4-methoxyphenyl group (para-substituted) versus the analog’s 3-methoxyphenyl (meta-substituted) alters electronic effects. The para-methoxy group may improve resonance stabilization and influence binding interactions in biological systems .
Property Target Compound Analog (CAS: 1212432-82-0)
Molecular Formula C₂₁H₂₇N₂O₄S (estimated) C₁₉H₂₆N₂O₄S
Molecular Weight ~394.5 g/mol (estimated) 378.49 g/mol
Density Not reported 1.286 ± 0.06 g/cm³
Boiling Point Not reported 661.3 ± 55.0 °C
Acidic pKa Not reported 4.71 ± 0.20

Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, related thienopyrazinone dioxides exhibit varied pharmacological profiles:

  • Cyclohexyl Derivatives : Demonstrate moderate enzyme inhibition (e.g., kinase targets) due to hydrophobic interactions with binding pockets .
  • Phenylethyl Derivatives: Shaitanov et al. (2005) reported that 4-(2-phenylethyl) analogs show enhanced π-π stacking capabilities, improving affinity for aromatic receptor sites . The target compound’s cyclohexenylethyl group may balance hydrophobicity and steric bulk, optimizing bioavailability.

Crystallographic and Computational Studies

Structural refinement of such compounds often employs SHELXL , a program widely used for small-molecule crystallography . Computational predictions (e.g., density functional theory) for the analog’s physicochemical properties (e.g., boiling point, pKa) align with experimental trends, suggesting reliability for estimating the target compound’s behavior .

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